molecular formula C9H11BrN4O B2461508 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 2044713-81-5

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2461508
CAS No.: 2044713-81-5
M. Wt: 271.118
InChI Key: XGOPAUPBZLJIEE-UHFFFAOYSA-N
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Description

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, forming an aromatic heterocyclic structure. The presence of a bromine atom and a tert-butyl group further modifies its chemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the reaction of 2-amino-1H-pyrazolo[3,4-d]pyrimidine with a brominating agent. One common method is to react the starting material with bromine or N-bromosuccinimide (NBS) in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and survival . The pyrazolo portion of the molecule acts as a hydrogen bond donor, while the pyrimidine ring participates in π-π stacking interactions with aromatic amino acids in the active site .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks the tert-butyl group.

    1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a methylbenzyl group instead of a bromine atom.

    4-amino-3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with an amino group at the 4-position.

Uniqueness

The presence of both the bromine atom and the tert-butyl group in 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-bromo-1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O/c1-9(2,3)14-7-5(6(10)13-14)8(15)12-4-11-7/h4H,1-3H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOPAUPBZLJIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C(=O)NC=N2)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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